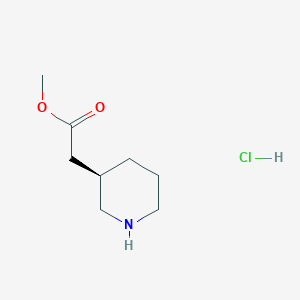

(R)-Methyl 2-(Piperidin-3-Yl)Acetate Hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 2-[(3R)-piperidin-3-yl]acetate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2.ClH/c1-11-8(10)5-7-3-2-4-9-6-7;/h7,9H,2-6H2,1H3;1H/t7-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZRVXFSQPBNUIE-OGFXRTJISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1CCCNC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C[C@H]1CCCNC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00662864 | |

| Record name | Methyl [(3R)-piperidin-3-yl]acetate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00662864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

865157-03-5 | |

| Record name | Methyl [(3R)-piperidin-3-yl]acetate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00662864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to (R)-Methyl 2-(Piperidin-3-Yl)Acetate Hydrochloride: A Chiral Building Block for Advanced Pharmaceutical Synthesis

This guide provides a comprehensive technical overview of (R)-Methyl 2-(piperidin-3-yl)acetate hydrochloride, a chiral piperidine derivative of significant interest to researchers and professionals in drug development and medicinal chemistry. We will delve into its fundamental properties, synthesis, analytical characterization, and its role as a valuable intermediate in the creation of complex therapeutic agents.

Core Molecular Characteristics

This compound is a chiral heterocyclic compound. The piperidine ring is a highly privileged scaffold in medicinal chemistry, appearing in a wide array of clinically approved drugs due to its favorable physicochemical properties, metabolic stability, and ability to form key interactions with biological targets. The specific (R)-stereochemistry at the 3-position, combined with the reactive methyl acetate side chain, makes this molecule a versatile synthon for creating enantiomerically pure pharmaceuticals, particularly those targeting the central nervous system.[1]

Physicochemical and Structural Data

A summary of the key identification and physical properties for this compound is presented below.

| Property | Value | Source(s) |

| IUPAC Name | methyl 2-[(3R)-piperidin-3-yl]acetate;hydrochloride | [2] |

| Synonyms | (R)-Methyl 3-piperidineacetate HCl, Methyl (R)-2-(3-Piperidyl)acetate Hydrochloride | [2] |

| CAS Number | 865157-03-5 | [2][3] |

| Molecular Formula | C₈H₁₆ClNO₂ | [2][4][5] |

| Molecular Weight | 193.67 g/mol | [4][5] |

| Appearance | White to off-white solid | Inferred from supplier data |

| Storage | Store in a dry, sealed place under an inert atmosphere at room temperature. | [5] |

Strategic Importance in Medicinal Chemistry

The 3-substituted piperidine motif is a cornerstone in the design of numerous active pharmaceutical ingredients (APIs). The strategic value of this compound lies in its dual functionality: the secondary amine of the piperidine ring and the ester group of the acetate side chain. Both sites are amenable to a wide range of chemical transformations, allowing for the systematic exploration of chemical space and the optimization of lead compounds.

While this specific intermediate is not always explicitly named in the early stages of drug discovery literature, the general class of chiral 3-substituted piperidines are known precursors for drugs such as the antipsychotic agent Preclamol and the PARP inhibitor Niraparib. The synthesis of such chiral piperidines is a significant area of research, employing methods from asymmetric catalysis to chemo-enzymatic dearomatization of pyridine precursors.

Synthesis and Manufacturing Pathways

The enantioselective synthesis of 3-substituted piperidines is a non-trivial challenge in organic chemistry. Several strategic approaches can be envisioned for the preparation of this compound, typically starting from either chiral pool materials or through asymmetric synthesis from achiral precursors like pyridine.

A plausible and commonly employed strategy involves the asymmetric hydrogenation or reduction of a suitably substituted pyridine or tetrahydropyridine precursor.

Conceptual Synthesis Workflow

The following diagram illustrates a generalized, conceptual workflow for the synthesis of chiral 3-substituted piperidines, which is applicable to the target molecule.

Caption: Conceptual workflow for asymmetric synthesis of 3-substituted piperidines.

Exemplary Laboratory-Scale Synthesis Protocol

Part A: Synthesis of N-Boc-(R)-3-(carboxymethyl)piperidine

This hypothetical protocol starts from a commercially available, protected chiral precursor.

-

Starting Material: Commercially available N-Boc-(R)-piperidine-3-carboxylic acid.

-

Arndt-Eistert Homologation:

-

Dissolve N-Boc-(R)-piperidine-3-carboxylic acid (1.0 eq) in anhydrous tetrahydrofuran (THF) under an argon atmosphere and cool to 0 °C.

-

Add oxalyl chloride (1.2 eq) dropwise, followed by a catalytic amount of N,N-dimethylformamide (DMF).

-

Stir the reaction at room temperature for 2 hours until acid chloride formation is complete (monitored by IR or quenching an aliquot with methanol and analyzing by LC-MS).

-

In a separate flask, prepare a solution of diazomethane (CH₂N₂) in diethyl ether at 0 °C. (Caution: Diazomethane is toxic and explosive. This should only be performed by trained personnel in a proper fume hood with safety shielding).

-

Slowly add the crude acid chloride solution to the diazomethane solution at 0 °C.

-

Allow the reaction to stir for 3 hours. Quench any excess diazomethane by the careful addition of acetic acid.

-

The resulting diazoketone is then subjected to Wolff rearrangement by treating with silver benzoate (AgOBz) in methanol, which upon heating will yield the desired N-Boc-(R)-3-(methoxycarbonylmethyl)piperidine.

-

-

Purification: The crude product is concentrated and purified by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes).

Part B: Deprotection and Salt Formation

-

Boc Deprotection:

-

Dissolve the purified N-Boc protected ester from Part A (1.0 eq) in a minimal amount of a suitable solvent like ethyl acetate or 1,4-dioxane.

-

Add an excess of a solution of hydrogen chloride (e.g., 4 M HCl in dioxane or gaseous HCl bubbled through ethyl acetate) at 0 °C.

-

-

Precipitation and Isolation:

-

Stir the mixture at room temperature for 2-4 hours. The hydrochloride salt will typically precipitate out of the solution.

-

Collect the white solid product by vacuum filtration.

-

Wash the solid with cold diethyl ether to remove any non-polar impurities.

-

Dry the final product, this compound, under vacuum.

-

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and enantiomeric excess of the final product.

Spectroscopic Analysis (Predicted)

While a published spectrum for this specific compound is not available, the expected NMR signals can be predicted based on its structure and data from analogous compounds.

¹H NMR (400 MHz, DMSO-d₆):

-

δ ~9.2-9.6 (br s, 2H): Protons of the ammonium group (-NH₂⁺-).

-

δ ~3.65 (s, 3H): Methyl protons of the ester (-OCH₃).

-

δ ~3.2-3.4 (m, 1H) & ~2.8-3.0 (m, 1H): Equatorial and axial protons on C6 of the piperidine ring.

-

δ ~2.5-2.7 (m, 2H): Protons of the acetate methylene group (-CH₂-COO).

-

δ ~2.4-2.6 (m, 1H) & ~2.9-3.1 (m, 1H): Equatorial and axial protons on C2 of the piperidine ring.

-

δ ~1.5-2.0 (m, 5H): Remaining piperidine ring protons (C3, C4, C5).

¹³C NMR (100 MHz, DMSO-d₆):

-

δ ~172.0: Carbonyl carbon of the ester (-C=O).

-

δ ~51.5: Methyl carbon of the ester (-OCH₃).

-

δ ~45.0: C2 of the piperidine ring.

-

δ ~43.5: C6 of the piperidine ring.

-

δ ~38.0: Acetate methylene carbon (-CH₂-COO).

-

δ ~34.0: C3 of the piperidine ring.

-

δ ~28.0: C5 of the piperidine ring.

-

δ ~24.0: C4 of the piperidine ring.

Chromatographic Purity and Enantiomeric Excess

A robust High-Performance Liquid Chromatography (HPLC) method is required to assess both chemical and enantiomeric purity.

Exemplary Chiral HPLC Method Protocol:

This protocol is a starting point for method development, based on successful separations of similar chiral piperidine derivatives.

-

Instrumentation: HPLC system with a UV detector.

-

Column: A polysaccharide-based chiral stationary phase (CSP) is recommended. For example, a Chiralpak® AD-H (250 x 4.6 mm, 5 µm) or similar column.

-

Mobile Phase: A normal-phase mobile phase is typically effective. A mixture of n-Hexane, Isopropanol, and a basic modifier like Diethylamine (DEA) is a common choice (e.g., 80:20:0.1, v/v/v). The ratio should be optimized to achieve baseline separation.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25 °C.

-

Detection: UV detection at a low wavelength, such as 210-220 nm, is suitable as the molecule lacks a strong chromophore.

-

Sample Preparation: Dissolve a small amount of the hydrochloride salt in the mobile phase or a compatible solvent mixture.

-

Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, and precision to be suitable for quality control.

Caption: General workflow for chiral HPLC analysis.

Conclusion and Future Outlook

This compound is a high-value chiral intermediate that provides a crucial entry point for the synthesis of enantiomerically pure 3-substituted piperidine-containing drug candidates. Its importance is underscored by the prevalence of the piperidine scaffold in modern pharmaceuticals. As drug discovery continues to demand greater structural complexity and stereochemical precision, the development of robust and scalable synthetic routes to building blocks like this will remain a critical endeavor for the pharmaceutical industry. This guide provides a foundational understanding for scientists and researchers looking to leverage this versatile molecule in their synthetic campaigns.

References

-

PubChem. methyl 2-((3R)-piperidin-3-yl)acetate hydrochloride. National Center for Biotechnology Information. [Link]

-

PubMed Central (PMC). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. National Institutes of Health. [Link]

Sources

- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. methyl 2-((3R)-piperidin-3-yl)acetate hydrochloride | C8H16ClNO2 | CID 45073967 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 865157-03-5 [chemicalbook.com]

- 4. Methyl 2-[(2R)-piperidin-2-yl]acetate hydrochloride [cymitquimica.com]

- 5. CAS 247259-31-0 | Methyl 2-(piperidin-3-yl)acetate hydrochloride - Synblock [synblock.com]

A-Z Guide to (R)-Methyl 2-(Piperidin-3-Yl)Acetate Hydrochloride: Synthesis, Characterization, and Application

Abstract

(R)-Methyl 2-(piperidin-3-yl)acetate hydrochloride is a pivotal chiral building block in modern medicinal chemistry. Its distinct three-dimensional structure is instrumental in the synthesis of targeted therapeutics, particularly those interacting with the central nervous system. This guide provides an in-depth exploration of this compound, covering its chemical identity, stereoselective synthesis, comprehensive analytical characterization, and applications. Detailed, field-tested protocols are included to equip researchers and drug development professionals with the practical knowledge required for its effective utilization.

Core Chemical Identity

Correctly identifying a chemical compound is the foundation of reproducible science. The specific enantiomer and salt form are critical for biological activity and handling properties.

The definitive identifier for this compound is its Chemical Abstracts Service (CAS) number. However, it is crucial to note that different CAS numbers may exist for different forms or isomers of the molecule. For the specific (R)-enantiomer hydrochloride salt, the designated CAS number is 865157-03-5 [1][2]. Another CAS number, 247259-31-0, has been associated with the racemic or unspecified form of methyl 2-(piperidin-3-yl)acetate hydrochloride[3]. For stereospecific applications, researchers must ensure they are sourcing and referencing CAS 865157-03-5.

Structural and Physicochemical Properties

A thorough understanding of the compound's properties is essential for its application in synthesis and formulation.

| Property | Value | Source |

| CAS Number | 865157-03-5 | [1][2] |

| Molecular Formula | C₈H₁₆ClNO₂ | [1][3] |

| Molecular Weight | 193.67 g/mol | [1][3] |

| IUPAC Name | methyl 2-[(3R)-piperidin-3-yl]acetate hydrochloride | [4] |

| Synonyms | (R)-3-Piperidineacetic acid methyl ester hydrochloride | N/A |

| Physical Form | Crystal / Powder | |

| Storage | Store in a dry, sealed place, at room temperature. | [3] |

The Significance of Chirality: The Piperidine Scaffold

The piperidine ring is a widespread motif in pharmaceuticals, valued for its favorable physicochemical properties and ability to engage with biological targets[5]. Introducing chirality, as in the (R)-configuration of this molecule, significantly enhances its utility. A chiral center allows for stereospecific interactions with biological macromolecules like enzymes and receptors, which are themselves chiral. This specificity can dramatically improve a drug's potency and selectivity while reducing off-target side effects[6][7]. The 3-substituted pattern, in particular, offers a vector for chemical modification that is crucial for exploring new chemical space in drug discovery[6].

Synthesis and Stereochemical Control

The synthesis of enantiomerically pure (R)-methyl 2-(piperidin-3-yl)acetate is a non-trivial challenge. The primary goal is to establish the chiral center at the C3 position of the piperidine ring with high fidelity. While multiple strategies exist for creating chiral piperidines, a common and effective approach involves the asymmetric hydrogenation of a suitable pyridine precursor.

Conceptual Synthesis Workflow

The following diagram illustrates a logical workflow for the synthesis, starting from a commercially available pyridine derivative and proceeding to the final hydrochloride salt. This pathway emphasizes the critical stereoselective reduction step.

Caption: Conceptual workflow for the synthesis of the target compound.

Causality in Synthesis Choices

-

Asymmetric Hydrogenation: This is the key step where chirality is introduced. The choice of a chiral catalyst (e.g., a rhodium complex with a chiral phosphine ligand) is paramount. The catalyst creates a chiral environment around the pyridine ring, forcing the hydrogen atoms to add to one face of the ring preferentially, thus yielding an excess of the desired (R)-enantiomer.

-

N-Protection: Protecting the piperidine nitrogen with a group like Boc (tert-butyloxycarbonyl) can prevent side reactions and often simplifies purification by making the molecule less polar and more amenable to standard silica gel chromatography[5].

-

Purification: Achieving high enantiomeric excess (>99%) often requires specialized purification. Chiral HPLC is a direct analytical and preparative method. Alternatively, diastereomeric salt resolution can be employed, where the racemic piperidine is reacted with a chiral acid to form diastereomeric salts that can be separated by crystallization.

-

Salt Formation: The conversion to a hydrochloride salt is a critical final step. It transforms the oily free-base into a stable, crystalline solid that is easier to handle, weigh accurately, and is often more soluble in aqueous media for biological assays[5].

Analytical Characterization: A Self-Validating System

Confirming the identity, purity, and stereochemical integrity of the final compound is non-negotiable. A multi-pronged analytical approach ensures a self-validating system where data from orthogonal techniques converge to provide a complete picture.

Logical Flow of Analysis

The following diagram outlines the logical sequence of analytical tests performed to release a batch of the compound, ensuring it meets all specifications.

Caption: Standard workflow for analytical characterization and validation.

Protocol: Chiral HPLC for Enantiomeric Purity

This protocol provides a robust method for determining the enantiomeric excess (e.e.) of the final product.

Objective: To separate and quantify the (R) and (S) enantiomers of methyl 2-(piperidin-3-yl)acetate.

Instrumentation & Materials:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector.

-

Chiral Column: Chiralpak AD-H, 250 x 4.6 mm, 5 µm (or equivalent).

-

Mobile Phase: A mixture of hexane, isopropanol (IPA), and diethylamine (DEA). A typical starting ratio is 80:20:0.1 (Hexane:IPA:DEA).

-

Sample: Dissolve ~1 mg of the hydrochloride salt in 1 mL of the mobile phase.

-

Standards: Prepare analytical standards of the racemic mixture and, if available, the purified (S)-enantiomer.

Methodology:

-

System Equilibration: Purge the HPLC system and equilibrate the chiral column with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes, or until a stable baseline is achieved.

-

Wavelength Selection: Set the UV detector to a wavelength where the compound has reasonable absorbance, typically around 210 nm[8].

-

Injection: Inject 10 µL of the racemic standard to determine the retention times for both the (R) and (S) enantiomers.

-

Sample Analysis: Inject 10 µL of the sample solution.

-

Data Acquisition: Record the chromatogram for a sufficient duration to allow both enantiomers to elute completely.

-

Analysis: Integrate the peak areas for the (R) and (S) enantiomers. Calculate the enantiomeric excess using the formula: e.e. (%) = [(Area_R - Area_S) / (Area_R + Area_S)] x 100

Expected Outcome: A successful separation will show two distinct peaks for the racemic standard. The analysis of the final product should ideally show a single, large peak corresponding to the (R)-enantiomer, with a minimal or non-detectable peak for the (S)-enantiomer, confirming an e.e. of >99%.

Applications in Drug Development

This compound is not an active pharmaceutical ingredient (API) itself but rather a high-value intermediate. Its structure is a key component in the synthesis of more complex molecules. The piperidine ring acts as a robust scaffold, while the methyl acetate group provides a reactive handle for further chemical elaboration, such as amide bond formation or reduction to an alcohol[5][9].

Key Therapeutic Areas:

-

CNS Disorders: The piperidine scaffold is prevalent in drugs targeting the central nervous system. This intermediate is structurally related to compounds like methylphenidate and is used in the synthesis of novel dopamine reuptake inhibitors and other neuromodulatory agents[5][8].

-

Oncology: Chiral piperidines are being incorporated into novel kinase inhibitors and other anti-cancer agents to improve selectivity and potency[7].

-

Antiviral/Antibacterial Agents: The structural and physicochemical properties of piperidines make them valuable in the design of agents that can effectively penetrate cell membranes[6][10].

Conclusion

This compound (CAS: 865157-03-5) is a cornerstone chiral building block for modern pharmaceutical research. Its value lies in the stereochemically defined piperidine core, which enables the synthesis of highly specific and potent drug candidates. A disciplined approach to its synthesis, focusing on stereocontrol, and a rigorous, multi-faceted analytical validation are essential for its successful application in drug discovery and development pipelines. This guide provides the foundational knowledge and practical protocols to empower researchers in leveraging this important chemical entity.

References

-

Methyl 2-(piperidin-3-yl)acetate hydrochloride (CAS 247259-31-0) . Synblock.

-

This compound (CAS 865157-03-5) Product Description . ChemicalBook.

-

This compound (CAS 865157-03-5) Information . ChemicalBook.

-

Application Notes and Protocols: Piperidin-2-ylmethylacetate in the Synthesis of Pharmaceutical Intermediates . Benchchem.

-

Methyl 2-(piperidin-4-yl)acetate hydrochloride (CAS 81270-37-3) . Sigma-Aldrich.

-

Synthesis, Characterization and Antimicrobial study of piperidine-2,6-diones derivatives . Der Pharma Chemica.

-

(S)-Methyl 2-(piperidin-3-yl)acetate hydrochloride (CAS 957471-98-6) . CookeChem.

-

Asymmetric synthesis of N-protected 3-methylpiperidin-2-one and its diastereoisomer . ResearchGate.

-

Synthesis, characterization and antimicrobial activity of piperidine derivatives . ResearchGate.

-

Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and stereoisomers of dimethyl NH piperidine . Royal Society of Chemistry.

-

(R)-methyl 2-(piperidin-2-yl)acetate HCl . Vulcanchem.

-

Application of Chiral Piperidine Scaffolds in Drug Design . Thieme Connect.

-

Chiral piperidines from acyclic amines via enantioselective, radical-mediated δ C–H cyanation . National Institutes of Health (NIH).

-

Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible MAGL inhibitors . Usiena air.

-

methyl 2-((3R)-piperidin-3-yl)acetate hydrochloride . PubChem.

-

An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate . ResearchGate.

-

Synthesis and biological study of Azetidinone derivatives . ResearchGate.

Sources

- 1. 865157-03-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. This compound | 865157-03-5 [chemicalbook.com]

- 3. CAS 247259-31-0 | Methyl 2-(piperidin-3-yl)acetate hydrochloride - Synblock [synblock.com]

- 4. methyl 2-((3R)-piperidin-3-yl)acetate hydrochloride | C8H16ClNO2 | CID 45073967 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. thieme-connect.com [thieme-connect.com]

- 7. Chiral piperidines from acyclic amines via enantioselective, radical-mediated δ C-H cyanation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. (R)-methyl 2-(piperidin-2-yl)acetate HCl (144239-68-9) for sale [vulcanchem.com]

- 9. researchgate.net [researchgate.net]

- 10. derpharmachemica.com [derpharmachemica.com]

An In-depth Technical Guide to (R)-Methyl 2-(Piperidin-3-Yl)Acetate Hydrochloride: Synthesis, Characterization, and Application

Abstract

This technical guide provides a comprehensive overview of (R)-Methyl 2-(Piperidin-3-Yl)Acetate Hydrochloride, a chiral piperidine-based building block of significant interest in pharmaceutical development. The document delineates the molecule's physicochemical properties, provides a detailed, scientifically-grounded protocol for its enantioselective synthesis, outlines a complete workflow for its analytical characterization, and discusses its primary application as a key intermediate in the synthesis of modern therapeutics. Designed for researchers, medicinal chemists, and process development scientists, this guide integrates theoretical principles with practical, field-proven insights to facilitate the effective use of this versatile compound.

Introduction: Significance of a Chiral Building Block

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast number of pharmaceuticals and natural products due to its favorable pharmacokinetic properties and ability to serve as a versatile pharmacophore.[1] this compound belongs to this critical class of compounds. Its importance is twofold: it possesses a defined stereocenter at the C3 position of the piperidine ring, and it incorporates a reactive methyl ester handle.

The "(R)" stereochemistry is not an incidental feature; it is crucial for achieving the desired stereospecific interactions with biological targets, such as enzymes or receptors. The methyl acetate side chain provides a convenient point for chemical modification, allowing for the elongation or functionalization necessary to build more complex active pharmaceutical ingredients (APIs). Consequently, this molecule is not an end product but a high-value starting material, primarily recognized as a key intermediate in the synthesis of dipeptidyl peptidase-IV (DPP-IV) inhibitors, a class of drugs used to treat type 2 diabetes.[2][3][4]

This guide will provide the technical foundation required to synthesize, verify, and utilize this important chiral intermediate.

Physicochemical and Safety Data

Accurate characterization begins with a clear understanding of the compound's fundamental properties and handling requirements.

Molecular Structure

The structure consists of a piperidine ring substituted at the 3-position with a methyl acetate group. The chiral center is at the C3 carbon, with the (R) configuration. As a hydrochloride salt, the piperidine nitrogen is protonated and associated with a chloride ion.

Caption: Chemical structure of this compound.

Properties Summary

The following table summarizes the key physicochemical data for the compound.

| Property | Value | Source(s) |

| CAS Number | 865157-03-5 | [5] |

| Molecular Formula | C₈H₁₆ClNO₂ | [5] |

| Molecular Weight | 193.67 g/mol | [5] |

| Appearance | White to off-white solid/powder | [5] |

| Storage Conditions | Room temperature, under inert gas | [5] |

Safety and Handling

As a laboratory chemical, standard safety precautions should be observed.

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[6]

-

Precautionary Measures: Use in a well-ventilated area, wear appropriate personal protective equipment (PPE) including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and direct contact with skin and eyes.

Enantioselective Synthesis and Purification

The synthesis of this compound with high enantiomeric purity is paramount. A robust strategy involves starting from a readily available chiral precursor, thereby avoiding costly and often inefficient chiral resolution steps later in the sequence. The following protocol is a representative, scientifically-grounded pathway derived from established methodologies for synthesizing chiral piperidines, such as those used for intermediates of Alogliptin.[2][7]

Caption: Workflow for the enantioselective synthesis of the target compound.

Detailed Synthesis Protocol

Rationale: This multi-step synthesis begins with a protected (R)-glutamic acid derivative, a common chiral pool starting material. The sequence is designed to first construct the chiral piperidine ring and then elaborate the side chain.

Step 1: Synthesis of (R)-tert-butyl (6-oxopiperidin-3-yl)carbamate

-

Starting Material: (R)-2-((tert-butoxycarbonyl)amino)-5-aminopentanoic acid (derived from D-glutamic acid).

-

Procedure: Dissolve the starting material in dichloromethane (DCM). Add coupling reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Hydroxybenzotriazole (HOBt). Stir at room temperature for 12-18 hours.

-

Causality: This is an intramolecular amidation reaction. The carboxylic acid and the terminal amine of the pentanoic acid chain are coupled to form a six-membered lactam (a cyclic amide), which is the piperidinone ring. The Boc group protects the C2 amine.

-

Work-up: Wash the reaction mixture with aqueous NaHCO₃ and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

Step 2: Synthesis of (R)-tert-butyl piperidin-3-ylcarbamate

-

Procedure: Dissolve the lactam from Step 1 in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., Argon). Cool the solution to 0 °C and slowly add a reducing agent, such as Lithium Aluminum Hydride (LiAlH₄) or Borane-THF complex (BH₃·THF). After the addition, allow the reaction to warm to room temperature and then reflux for 4-6 hours.

-

Causality: The lactam carbonyl is completely reduced to a methylene group (-CH₂-), converting the piperidinone to a piperidine. This is a standard and powerful method for converting amides to amines.

-

Work-up: Carefully quench the reaction at 0 °C by sequential addition of water, 15% NaOH solution, and more water (Fieser workup for LiAlH₄). Filter the resulting solids and concentrate the filtrate.

Step 3: Synthesis of (R)-Piperidin-3-amine Dihydrochloride

-

Procedure: Dissolve the Boc-protected piperidine from Step 2 in a suitable solvent like 1,4-dioxane or ethyl acetate. Add a solution of 4M HCl in dioxane (or bubble HCl gas through the solution). Stir at room temperature for 2-4 hours until TLC indicates complete consumption of the starting material.

-

Causality: The acidic conditions cleave the tert-butoxycarbonyl (Boc) protecting group, liberating the amine. The product precipitates as the dihydrochloride salt due to the presence of two basic nitrogen atoms.

-

Work-up: Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum.

Step 4: Conversion to this compound This step involves a two-stage process: conversion of the amine to a carboxylic acid (via diazotization and cyanation, followed by hydrolysis) and then esterification. A more direct, albeit advanced, approach is the Arndt-Eistert homologation of the corresponding N-protected amino acid. For this guide, we will outline the esterification of the corresponding acid, which is a common final step.

-

Starting Material: (R)-2-(Piperidin-3-yl)acetic acid hydrochloride (assumed to be prepared from the amine in Step 3 via standard methods).

-

Procedure: Suspend the (R)-2-(Piperidin-3-yl)acetic acid hydrochloride in methanol. Cool to 0 °C and slowly add thionyl chloride (SOCl₂). Allow the mixture to warm to room temperature and then reflux for 4-6 hours.[8]

-

Causality: This is a Fischer esterification. Thionyl chloride reacts with methanol to generate HCl in situ, which acts as the catalyst for the reaction between the carboxylic acid and methanol to form the methyl ester. The excess methanol serves as both reactant and solvent.

-

Work-up & Purification: Cool the reaction mixture and evaporate the solvent under reduced pressure. The crude product can be recrystallized from a solvent system like methanol/diethyl ether to yield the pure this compound.

Analytical Characterization and Quality Control

Confirming the identity, purity, and enantiomeric integrity of the final product is a critical, self-validating step in the synthesis. A multi-technique approach is required.

Sources

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. EP3292112B1 - Process for the preparation of alogliptin - Google Patents [patents.google.com]

- 4. US8841447B2 - Process for the preparation of alogliptin - Google Patents [patents.google.com]

- 5. CN103319399A - Preparation method for alogliptin intermediate R-3-aminopiperidine dihydrochloride - Google Patents [patents.google.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. scs.illinois.edu [scs.illinois.edu]

An In-Depth Technical Guide to the Putative Mechanism of Action of (R)-Methyl 2-(Piperidin-3-Yl)Acetate Hydrochloride: A Novel Monoamine Reuptake Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-Methyl 2-(piperidin-3-yl)acetate hydrochloride is a chiral piperidine derivative with significant potential as a modulator of monoaminergic neurotransmission. While direct, peer-reviewed literature detailing its specific pharmacological profile is emerging, evidence from structurally analogous compounds and preliminary data strongly suggest its primary mechanism of action is the inhibition of the dopamine transporter (DAT) and the norepinephrine transporter (NET). This guide synthesizes the available information to present a putative mechanism of action, providing a robust framework for researchers. It delves into the neurochemical basis of its action, explores the structure-activity relationships (SAR) that confer its activity, and provides detailed, field-proven experimental protocols to enable rigorous scientific validation of its therapeutic potential.

Introduction: The Piperidine Scaffold in CNS Drug Discovery

The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs targeting the central nervous system (CNS).[1] Its conformational flexibility and ability to present substituents in precise three-dimensional orientations allow for potent and selective interactions with a variety of biological targets, including G-protein coupled receptors and neurotransmitter transporters.[1] The therapeutic utility of piperidine-containing compounds in psychiatric and neurological disorders underscores the importance of characterizing novel derivatives like this compound.

Putative Mechanism of Action: A Focus on Dopamine and Norepinephrine Transporter Inhibition

Based on its structural similarity to known monoamine reuptake inhibitors and available pharmacological data on related analogues, the primary hypothesized mechanism of action for this compound is the inhibition of both the dopamine transporter (DAT) and the norepinephrine transporter (NET).

The Role of DAT and NET in Synaptic Transmission

The dopamine and norepinephrine systems are critical for regulating mood, attention, motivation, and executive function.[2] DAT and NET are transmembrane proteins located on presynaptic neurons that actively clear dopamine and norepinephrine from the synaptic cleft, thereby terminating their signaling.[3] By binding to and blocking these transporters, this compound is presumed to increase the synaptic concentration and duration of action of dopamine and norepinephrine, leading to enhanced dopaminergic and noradrenergic neurotransmission.[4]

Evidence from Structural Analogues

The pharmacological profile of methylphenidate, a well-known DAT and NET inhibitor, provides a strong basis for this hypothesis.[3] Furthermore, the closely related compound, (R)-methyl 2-(piperidin-2-yl)acetate hydrochloride, has been reported to be a potent dopamine reuptake inhibitor with an IC₅₀ of 12 nM, which is comparable to that of methylphenidate.[2] This highlights the significance of the piperidine scaffold and the (R)-stereochemistry in conferring activity at the dopamine transporter.

dot

Caption: Putative mechanism of this compound at the synapse.

Structure-Activity Relationship (SAR) Insights

The pharmacological activity of piperidine-based monoamine transporter inhibitors is highly dependent on their stereochemistry and substitution pattern.

-

Stereochemistry: The (R)-configuration at the chiral center of the piperidine ring is often crucial for optimal interaction with the binding pocket of DAT and NET.[2]

-

Position of the Substituent: The positioning of the methyl acetate group at the 3-position of the piperidine ring likely influences the compound's affinity and selectivity for DAT and NET over the serotonin transporter (SERT). Studies on 3,4-disubstituted piperidines have shown that specific stereoisomers exhibit pronounced DAT/NET selectivity.[5]

Experimental Protocols for Mechanism Validation

To rigorously validate the putative mechanism of action of this compound, a series of in vitro and in vivo experiments are essential.

In Vitro Transporter Binding and Uptake Assays

These assays are fundamental for determining the affinity and functional potency of the compound at the monoamine transporters.

Objective: To quantify the binding affinity (Ki) and functional inhibition (IC₅₀) of this compound at human DAT, NET, and SERT.

Protocol: Radioligand Binding Assay [6]

-

Cell Culture: Utilize HEK293 cells stably expressing human DAT, NET, or SERT.

-

Membrane Preparation: Homogenize cells in a lysis buffer and centrifuge to isolate the cell membrane fraction.

-

Binding Reaction: Incubate the cell membranes with a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]Nisoxetine for NET, [³H]Citalopram for SERT) and varying concentrations of this compound.

-

Separation: Rapidly filter the reaction mixture through glass fiber filters to separate bound from free radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Determine the Ki values by nonlinear regression analysis of the competition binding data.

Protocol: Synaptosomal Uptake Assay [7]

-

Synaptosome Preparation: Isolate synaptosomes from specific brain regions of rodents (e.g., striatum for DAT, cortex for NET and SERT).

-

Uptake Reaction: Pre-incubate synaptosomes with varying concentrations of this compound, followed by the addition of a radiolabeled substrate (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin).

-

Termination: Stop the uptake reaction by rapid filtration and washing with ice-cold buffer.

-

Quantification: Lyse the synaptosomes and measure the accumulated radioactivity.

-

Data Analysis: Calculate the IC₅₀ values by analyzing the concentration-response curves.

dot

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemrxiv.org [chemrxiv.org]

- 3. US20220117867A1 - Antimicrobial activity of fatty acid esters and combinations thereof - Google Patents [patents.google.com]

- 4. benchchem.com [benchchem.com]

- 5. In vivo characterization of locally applied dopamine uptake inhibitors by striatal microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 7. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]

Physicochemical properties of (R)-Methyl 2-(Piperidin-3-Yl)Acetate HCl

An In-Depth Technical Guide to the Physicochemical Properties of (R)-Methyl 2-(Piperidin-3-Yl)Acetate HCl

Introduction

(R)-Methyl 2-(piperidin-3-yl)acetate hydrochloride is a chiral piperidine derivative that has garnered significant attention within the pharmaceutical and medicinal chemistry sectors. As a versatile chiral building block, or synthon, it serves as a crucial intermediate in the synthesis of complex molecular architectures, particularly for compounds targeting the central nervous system (CNS). The piperidine ring is a prevalent structural motif in a wide array of biologically active molecules and approved drugs, valued for its favorable physicochemical properties and ability to engage with various biological targets.[1][2] The specific stereochemistry at the 3-position of the piperidine ring in this compound is often critical for achieving desired pharmacological activity and selectivity. This guide provides a comprehensive overview of its core molecular attributes, detailed physicochemical properties, validated analytical methodologies, and essential handling protocols for researchers and drug development professionals.

Core Molecular Attributes

The structural foundation of (R)-Methyl 2-(piperidin-3-yl)acetate HCl consists of a piperidine ring substituted at the 3-position with a methyl acetate group. The "(R)" designation specifies the absolute stereochemistry at the chiral center on the piperidine ring. The compound is supplied as a hydrochloride salt, which typically enhances stability and aqueous solubility compared to the free base.

Chemical Structure:

Caption: Standard workflow for purity analysis by HPLC.

Applications in Drug Development

The primary value of (R)-Methyl 2-(piperidin-3-yl)acetate HCl lies in its role as a chiral building block. Its structural similarity to key pharmacophores makes it an attractive starting material for synthesizing novel therapeutic agents.

-

CNS Drug Discovery: The compound shares structural motifs with methylphenidate (sold as Ritalin), a well-known CNS stimulant used to treat ADHD. [3][4]Like methylphenidate, related piperidine-2-ylacetate derivatives have been shown to be potent dopamine reuptake inhibitors, a mechanism central to the treatment of several neurological and psychiatric disorders. [1][3]* Chiral Synthesis: It provides a pre-defined stereocenter, which is a crucial advantage in asymmetric synthesis. Using an enantiomerically pure starting material like this can simplify complex synthetic routes, avoiding costly and difficult chiral separation steps later in the process. [2]This is particularly important in modern drug development, where regulatory agencies require drugs to be single enantiomers unless otherwise justified.

Safety, Handling, and Storage

As with any laboratory chemical, proper safety protocols must be observed when handling (R)-Methyl 2-(piperidin-3-yl)acetate HCl.

-

General Handling:

-

Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. [5] * Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. [6]* Hazard Identification:

-

While specific GHS classifications for this exact compound are not universally listed, structurally similar compounds are often classified with hazards such as:

-

If Inhaled: Move the person to fresh air.

-

In Case of Skin Contact: Wash off with soap and plenty of water.

-

In Case of Eye Contact: Rinse cautiously with water for several minutes. [8] * If Swallowed: Rinse mouth with water. Do not induce vomiting.

-

In all cases of significant exposure, seek medical attention.

-

-

Storage and Stability:

References

-

PubChem. (n.d.). Methyl (piperidin-4-yl)acetate--hydrogen chloride (1/1). Retrieved from [Link]

-

PubChem. (n.d.). methyl 2-((3R)-piperidin-3-yl)acetate hydrochloride. Retrieved from [Link]

-

Loba Chemie. (n.d.). METHYL ACETATE FOR SYNTHESIS - Safety Data Sheet. Retrieved from [Link]

-

Wikipedia. (n.d.). Methylphenidate. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. (R)-methyl 2-(piperidin-2-yl)acetate HCl | 144239-68-9 | Benchchem [benchchem.com]

- 3. (R)-methyl 2-(piperidin-2-yl)acetate HCl (144239-68-9) for sale [vulcanchem.com]

- 4. Methylphenidate - Wikipedia [en.wikipedia.org]

- 5. agilent.com [agilent.com]

- 6. file.bldpharm.com [file.bldpharm.com]

- 7. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 8. lobachemie.com [lobachemie.com]

- 9. 865157-03-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

The Pivotal Role of Chirality in the Biological Activity of Piperidine Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold, a ubiquitous six-membered nitrogenous heterocycle, is a cornerstone in modern medicinal chemistry, forming the core of a vast number of pharmaceuticals. The introduction of chirality to this privileged structure unlocks a new dimension of molecular complexity and biological specificity, profoundly influencing its therapeutic efficacy.[1] This guide provides a comprehensive exploration of the biological activity of chiral piperidine derivatives, from fundamental principles and synthetic strategies to their diverse pharmacological applications.

The Significance of Stereochemistry in Piperidine Scaffolds

The three-dimensional arrangement of atoms in a chiral molecule is critical for its interaction with biological targets, which are themselves chiral entities such as proteins and enzymes. For piperidine derivatives, the introduction of a chiral center can significantly enhance biological activity and selectivity, modulate physicochemical properties, and improve pharmacokinetic profiles.[1][2][3] The precise orientation of substituents on the piperidine ring dictates the molecule's ability to fit into the binding pocket of a target protein, akin to a key fitting into a lock. This stereospecificity is often the deciding factor between a potent therapeutic agent and an inactive or even toxic compound.

The introduction of chiral centers can lead to:

-

Enhanced Potency: One enantiomer may exhibit significantly higher binding affinity for the target receptor or enzyme compared to its counterpart.

-

Improved Selectivity: A specific stereoisomer might show greater selectivity for the intended target over off-target proteins, thereby reducing the risk of side effects.[4]

-

Modulated Physicochemical Properties: Chirality can influence properties such as aqueous solubility and lipophilicity, which in turn affect a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[4][1]

-

Reduced Toxicity: In some cases, the undesirable side effects of a racemic drug can be attributed to one of the enantiomers, making the use of a single, pure enantiomer a safer therapeutic option.[4]

Asymmetric Synthesis: Crafting Enantiomerically Pure Piperidine Derivatives

The synthesis of enantiomerically pure piperidine derivatives is a critical challenge in medicinal chemistry. Several strategies have been developed to achieve high levels of stereocontrol.

Catalytic Asymmetric Hydrogenation

One efficient method involves the iridium-catalyzed enantioselective hydrogenation of substituted pyridinium salts. This approach provides a direct and atom-economical route to enantioenriched piperidines.[5]

Experimental Protocol: Iridium-Catalyzed Asymmetric Hydrogenation of 2-Alkyl-Pyridinium Salts [5]

-

Substrate Preparation: Dissolve the 2-alkyl-pyridine in a suitable solvent (e.g., dichloromethane).

-

N-Activation: Add an activating agent (e.g., benzyl chloroformate) to form the corresponding pyridinium salt.

-

Catalyst Preparation: In a separate flask under an inert atmosphere, dissolve the iridium precursor (e.g., [Ir(COD)Cl]₂) and a chiral phosphine ligand (e.g., MeO-BoQPhos) in a degassed solvent.

-

Hydrogenation: Transfer the pyridinium salt solution to a high-pressure reactor. Add the catalyst solution.

-

Reaction: Pressurize the reactor with hydrogen gas (e.g., 50 atm) and heat to the desired temperature (e.g., 80 °C) for a specified time (e.g., 12 hours).

-

Work-up and Purification: After cooling and depressurizing, concentrate the reaction mixture and purify the enantioenriched piperidine derivative using column chromatography.

-

Enantiomeric Excess Determination: Determine the enantiomeric ratio (er) using chiral High-Performance Liquid Chromatography (HPLC).

Caption: Asymmetric hydrogenation workflow.

Chiral Pool Synthesis

Another common approach utilizes naturally occurring chiral molecules, such as amino acids, as starting materials to construct enantiomerically pure piperidine scaffolds.[6] This strategy leverages the inherent chirality of the starting material to control the stereochemistry of the final product.

Therapeutic Applications of Chiral Piperidine Derivatives

The versatility of the chiral piperidine scaffold has led to its incorporation into a wide range of therapeutic agents targeting various diseases.

Neurodegenerative Diseases

Chiral piperidine derivatives have shown significant promise in the treatment of neurodegenerative disorders like Alzheimer's and Parkinson's disease.[7][8][9]

-

Alzheimer's Disease: Piperidine-based compounds have been developed as inhibitors of key enzymes implicated in the pathology of Alzheimer's, such as acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and γ-secretase.[7][8][10] For instance, certain bridged piperidine derivatives have been identified as potent and selective γ-secretase inhibitors, which are crucial for reducing the production of amyloid-β peptides that form plaques in the brain.[10]

Sources

- 1. thieme-connect.de [thieme-connect.de]

- 2. researchgate.net [researchgate.net]

- 3. Thieme E-Journals - Pharmaceutical Fronts / Abstract [thieme-connect.com]

- 4. thieme-connect.com [thieme-connect.com]

- 5. Synthesis of Enantioenriched 2-Alkyl Piperidine Derivatives through Asymmetric Reduction of Pyridinium Salts - PMC [pmc.ncbi.nlm.nih.gov]

- 6. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 7. Piperidine Nucleus as a Promising Scaffold for Alzheimer's Disease: Current Landscape and Future Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer’s and Parkinson’s Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Bridged Piperidine Derivatives Useful as γ-Secretase Inhibitors for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

The Piperidine Scaffold: A Comprehensive Technical Guide for Medicinal Chemistry

Abstract

The piperidine ring, a six-membered nitrogen-containing heterocycle, is a cornerstone of modern medicinal chemistry. Its derivatives are integral to the structure of numerous natural products and a vast array of approved pharmaceuticals, highlighting its significance as a "privileged scaffold."[1][2] This guide provides an in-depth exploration of the piperidine moiety's role in drug discovery and development. We will delve into its fundamental physicochemical properties, conformational flexibility, and the profound impact of stereochemistry on biological activity. Furthermore, this guide will detail contemporary synthetic strategies for constructing and functionalizing the piperidine core, explore its role in modulating pharmacokinetic and pharmacodynamic profiles, and showcase its application in a diverse range of therapeutic areas through case studies of prominent FDA-approved drugs.

The Piperidine Scaffold: A Foundation of Drug Design

The prevalence of the piperidine scaffold in over 70 FDA-approved drugs is a testament to its remarkable versatility and favorable pharmacological properties.[3][4] This six-membered saturated heterocycle, with its sp3-hybridized carbon atoms and a nitrogen atom, offers a unique combination of structural features that medicinal chemists leverage to design effective and safe therapeutics.[2][5]

Physicochemical Properties and Conformational Flexibility

The piperidine ring's non-planar, chair-like conformation allows for the precise spatial arrangement of substituents, which is crucial for optimal interaction with biological targets. The nitrogen atom can act as a hydrogen bond acceptor or, when protonated, a hydrogen bond donor, facilitating strong and specific binding to proteins.[1] Furthermore, the lipophilicity of the piperidine ring can be modulated by the introduction of various functional groups, enabling the fine-tuning of a drug's solubility and permeability.[1][6]

The Critical Role of Stereochemistry

The introduction of chiral centers into the piperidine ring can significantly influence a molecule's biological activity, selectivity, and pharmacokinetic properties.[6] Enantiomerically pure piperidine derivatives often exhibit higher efficacy and reduced side effects compared to their racemic counterparts. The precise three-dimensional orientation of substituents on a chiral piperidine scaffold can dictate the molecule's ability to fit into a specific binding pocket of a target protein, thereby enhancing its potency and selectivity.[6]

Synthetic Strategies for Piperidine Scaffolds

The construction and derivatization of the piperidine ring are central to the development of new piperidine-based drugs. A multitude of synthetic methodologies have been developed to access a wide range of substituted piperidines.

Classical and Modern Synthetic Approaches

Traditional methods for piperidine synthesis often involve the reduction of pyridine precursors.[5] More contemporary approaches focus on intra- and intermolecular cyclization reactions, offering greater control over stereochemistry and substitution patterns.[5][7] These methods include:

-

Aza-Diels-Alder reactions: A powerful tool for the stereoselective synthesis of highly functionalized piperidines.

-

Reductive amination of dicarbonyl compounds: A versatile method for constructing the piperidine ring from acyclic precursors.

-

Intramolecular cyclization of amino-alkenes or -alkynes: Enables the formation of the piperidine ring with defined stereochemistry.[5]

-

Multicomponent reactions (MCRs): Such as the Ugi and Hantzsch reactions, provide an efficient means to generate diverse libraries of piperidine derivatives.[8]

A recent innovative strategy combines biocatalytic carbon-hydrogen oxidation with radical cross-coupling to streamline the synthesis of complex piperidines, significantly reducing the number of synthetic steps.[9]

Experimental Protocol: Palladium-Catalyzed Hydrogenation for Donepezil Precursor Synthesis

This protocol outlines a key step in the synthesis of Donepezil, a widely used medication for Alzheimer's disease, illustrating the practical application of piperidine synthesis.[5]

Objective: To synthesize a key piperidine-containing precursor for Donepezil via palladium-catalyzed hydrogenation of a pyridine derivative.

Materials:

-

Pyridine precursor

-

Palladium on carbon (Pd/C) catalyst (10 mol%)

-

Methanol (solvent)

-

Hydrogen gas (H2)

-

Reaction vessel (e.g., Parr hydrogenator)

-

Standard laboratory glassware and purification equipment (e.g., rotary evaporator, column chromatography apparatus)

Procedure:

-

Reaction Setup: In a suitable reaction vessel, dissolve the pyridine precursor in methanol.

-

Catalyst Addition: Carefully add the Pd/C catalyst to the solution under an inert atmosphere (e.g., nitrogen or argon).

-

Hydrogenation: Seal the reaction vessel and connect it to a hydrogen gas source. Purge the vessel with hydrogen gas to remove any air. Pressurize the vessel to the desired hydrogen pressure (typically 1-5 atm).

-

Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.

-

Work-up: Once the reaction is complete, carefully vent the hydrogen gas. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator. Purify the crude product by column chromatography on silica gel to obtain the desired piperidine precursor.

Self-Validation: The identity and purity of the synthesized piperidine precursor should be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

The Piperidine Scaffold in Action: Modulating Drug Properties

The incorporation of a piperidine scaffold can significantly enhance a drug's pharmacokinetic (ADME: Absorption, Distribution, Metabolism, and Excretion) and pharmacodynamic properties.[1]

Enhancing "Druggability"

The piperidine motif is known to improve a molecule's "druggability" by:

-

Metabolic Stability: The saturated nature of the piperidine ring often imparts greater metabolic stability compared to more aromatic systems.[1] However, functionalization near the nitrogen atom can influence this stability.[1]

-

Membrane Permeability: The lipophilic character of the piperidine scaffold can facilitate the transport of drugs across biological membranes.[1]

-

Reduced Toxicity: The use of piperidine scaffolds can often lead to improved pharmacokinetic properties and reduced toxicity.[1]

Bioisosteric Replacement

Piperidine and its derivatives are frequently used as bioisosteres for other cyclic systems, such as piperazine, to optimize a drug's properties.[10][11] For instance, replacing a piperazine ring with a piperidine scaffold can beneficially alter activity and reduce cytotoxicity.[12][13]

Therapeutic Applications of Piperidine-Containing Drugs

The versatility of the piperidine scaffold is evident in its presence across a wide range of therapeutic classes.[2][5]

Central Nervous System (CNS) Disorders

The ability of many piperidine-containing compounds to cross the blood-brain barrier makes them particularly valuable for treating CNS disorders.

-

Antipsychotics: Drugs like Haloperidol and Risperidone feature a piperidine moiety and are used to treat schizophrenia and other psychotic disorders.[14][15]

-

Opioid Receptor Modulators: The piperidinyl piperidine scaffold is a key pharmacophore in the design of ligands for opioid receptors, crucial for pain management.[16][17]

-

Alzheimer's Disease: Donepezil, a piperidine derivative, is a leading acetylcholinesterase inhibitor for the treatment of Alzheimer's disease.[2][18]

Oncology

Piperidine derivatives have shown significant potential as anticancer agents by targeting various signaling pathways involved in cancer progression.[19][20]

-

Enzyme Inhibitors: Crizotinib, an ALK/ROS1 dual inhibitor used in cancer therapy, incorporates a piperidine moiety that contributes to its optimal pharmacological properties.[2]

-

Signaling Pathway Modulation: Piperine and piperidine have been shown to regulate crucial signaling pathways like STAT-3, NF-κB, and PI3K/Akt, leading to the inhibition of cancer cell migration and survival.[19]

Other Therapeutic Areas

The applications of piperidine-containing drugs extend to numerous other areas, including:

-

Antihistamines: Loratadine, a common H1 receptor antagonist, contains a piperidine ring.[14]

-

Antiviral and Anti-inflammatory Agents: Natural piperidine alkaloids like Aloperine and Matrine have demonstrated antiviral and anti-inflammatory properties.[2][21]

Structure-Activity Relationship (SAR) of Piperidine Analogs

The systematic modification of the piperidine scaffold and its substituents is a cornerstone of drug optimization. Understanding the structure-activity relationship (SAR) is crucial for designing more potent and selective drug candidates.

Case Study: Dipeptidyl Peptidase IV (DPP-4) Inhibitors

In the development of novel DPP-4 inhibitors for the treatment of type 2 diabetes, the SAR of piperidinone- and piperidine-constrained phenethylamines was explored.[22]

| Compound | Modification | Ki (nM) |

| 38 | Urea linker | 140 |

| 41 | Pyrimidine linker | 6.1 |

| 42 | Methylsulfonyl group addition | 4 |

| 44 | Pyrrolidinyl group replacement | 2.3 |

Table 1: SAR of Piperidine-Constrained Phenethylamines as DPP-4 Inhibitors.[22]

As shown in the table, replacing a flexible urea linker with a more rigid pyrimidine linker dramatically improved potency (compound 41).[22] Further modifications, such as the introduction of a methylsulfonyl group (compound 42) and replacement of the aromatic group with a nonaromatic pyrrolidinyl group (compound 44), led to further enhancements in inhibitory activity.[22]

Visualizing Key Concepts

General Synthetic Approaches to Piperidines

Caption: Key synthetic routes to the piperidine scaffold.

Role of Piperidine in Drug-Target Interaction

Caption: Interactions of piperidine drugs with biological targets.

Conclusion

The piperidine scaffold remains an exceptionally valuable and privileged structure in medicinal chemistry. Its unique combination of conformational flexibility, physicochemical properties, and synthetic accessibility has solidified its position as a cornerstone in the design of a wide array of therapeutics. As our understanding of disease biology deepens and synthetic methodologies become more sophisticated, the piperidine ring will undoubtedly continue to play a pivotal role in the discovery and development of next-generation medicines.

References

- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacological Applications of Piperidine Derivatives | Encyclopedia MDPI [encyclopedia.pub]

- 3. Analogues of Piperidine for Drug Design - Enamine [enamine.net]

- 4. Analogues of Piperidine for Drug Design - Pharmaceutical Technology [pharmaceutical-technology.com]

- 5. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. thieme-connect.com [thieme-connect.com]

- 7. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. news-medical.net [news-medical.net]

- 10. researchgate.net [researchgate.net]

- 11. blumberginstitute.org [blumberginstitute.org]

- 12. Piperazine Bioisosteres for Drug Design - Enamine [enamine.net]

- 13. enamine.net [enamine.net]

- 14. Piperidine - Wikipedia [en.wikipedia.org]

- 15. researchgate.net [researchgate.net]

- 16. benchchem.com [benchchem.com]

- 17. Design, Synthesis, and Structure-Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Piperidine Nucleus as a Promising Scaffold for Alzheimer's Disease: Current Landscape and Future Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. pubs.acs.org [pubs.acs.org]

(R)-Methyl 2-(Piperidin-3-Yl)Acetate Hydrochloride: A Technical Guide for Drug Development Professionals

Abstract

(R)-Methyl 2-(piperidin-3-yl)acetate hydrochloride is a chiral piperidine derivative of significant interest in medicinal chemistry. Its stereochemically defined structure serves as a crucial building block for the synthesis of a variety of pharmacologically active agents. The piperidine ring is a privileged scaffold in drug design, known for conferring favorable physicochemical properties such as aqueous solubility and metabolic stability, while the chiral center at the 3-position is critical for specific interactions with biological targets.[1] This technical guide provides an in-depth review of the synthesis, characterization, and applications of this versatile intermediate, tailored for researchers, chemists, and drug development professionals. We will explore modern asymmetric synthetic strategies, detailed analytical protocols for quality control, and the mechanistic basis for its utility in constructing complex pharmaceutical molecules.

Introduction: The Strategic Importance of Chiral Piperidines

The piperidine motif is a cornerstone of modern pharmaceuticals, prevalent in drugs targeting a wide array of diseases, including those affecting the central nervous system (CNS), cancer, and infectious agents.[2][3] The introduction of a chiral center onto this saturated heterocyclic ring dramatically expands its potential for creating highly selective and potent therapeutics.[1] Chirality is a fundamental aspect of drug design, as biological systems like enzymes and receptors are inherently chiral.[4][5][6] Consequently, different enantiomers of a drug can exhibit vastly different pharmacological, pharmacokinetic, and toxicological profiles.[5][7]

The (R)-enantiomer of methyl 2-(piperidin-3-yl)acetate, in particular, has been identified as a key precursor for several advanced drug candidates. Its value lies in the precise three-dimensional arrangement of its functional groups—the secondary amine, the ester, and the chiral center—which allows for stereospecific elaboration into more complex molecular architectures.[1] The development of efficient, scalable, and enantioselective synthetic routes to this compound is therefore a critical objective in process chemistry and drug discovery.[3]

Physicochemical Properties and Structural Data

A thorough understanding of the physicochemical properties of a key intermediate is essential for process development, formulation, and quality control.

| Property | Value | Source |

| Chemical Name | This compound | PubChem |

| Synonyms | Methyl 2-[(3R)-piperidin-3-yl]acetate hydrochloride | [8] |

| CAS Number | 167339-49-7 (for (R)-isomer); 247259-31-0 (racemate HCl) | [9] |

| Molecular Formula | C₈H₁₆ClNO₂ | [8][9] |

| Molecular Weight | 193.67 g/mol | [9] |

| Appearance | White to off-white crystalline powder | [10] |

| Chirality | Contains one stereocenter at the C3 position of the piperidine ring | [11] |

| Predicted XlogP | 0.4 | [11] |

Synthesis Strategies: Accessing Enantiopure (R)-Methyl 2-(Piperidin-3-Yl)Acetate

The primary challenge in synthesizing this molecule is the stereoselective construction of the chiral center at the 3-position. Several modern strategies have been developed to address this, moving beyond classical resolution to more efficient asymmetric methods.

Asymmetric Hydrogenation of Pyridine Precursors

A prevalent and scalable approach involves the asymmetric hydrogenation of a suitably substituted pyridine precursor. This strategy leverages the aromaticity of the pyridine ring as a synthetic handle.

Causality and Mechanistic Insight: The key to this method is the use of a chiral catalyst, typically a transition metal complex (e.g., Rhodium, Ruthenium, Iridium) coordinated to a chiral phosphine ligand. The catalyst creates a chiral environment around the substrate, directing the addition of hydrogen to one face of the double bond, thereby establishing the desired (R)-stereocenter with high enantioselectivity. The choice of ligand (e.g., Josiphos, SEGPHOS) is critical and is often determined through screening to achieve optimal yield and enantiomeric excess (ee).[12]

Chemo-enzymatic Dearomatization

A greener and highly selective alternative involves the use of biocatalysis. Chemo-enzymatic cascades can convert activated pyridines into stereo-enriched piperidines with exceptional precision.[3]

Expertise in Action: This advanced method often employs a multi-enzyme, one-pot system. For instance, an amine oxidase can oxidize a tetrahydropyridine intermediate to a dihydropyridinium species, which is then enantioselectively reduced by an ene-imine reductase (EneIRED) to create the chiral center.[3][13] This approach is particularly valuable as it operates under mild, aqueous conditions and can provide access to intermediates for complex drugs like the PARP inhibitor Niraparib.[2][3]

Transition-Metal Catalyzed Cross-Coupling

Recent innovations have introduced rhodium-catalyzed asymmetric cross-coupling reactions to construct the C-C bond at the 3-position.[2][12]

Methodology Rationale: This approach, such as an asymmetric reductive Heck reaction, couples a dihydropyridine derivative with an aryl or vinyl boronic acid.[12] The reaction proceeds through a carbometalation step, where the chiral rhodium catalyst controls the facial selectivity of the addition, leading to a 3-substituted tetrahydropyridine. Subsequent reduction of the remaining double bond and the protecting group furnishes the final chiral piperidine.[2] This method offers broad functional group tolerance and allows for the modular construction of diverse 3-substituted piperidines.[2][12]

Detailed Experimental Protocol: Asymmetric Synthesis via Pyridine Reduction

The following protocol is a representative, generalized procedure for the synthesis of the target compound, illustrating the key steps involved in a modern asymmetric synthesis.

Step 1: Synthesis of the Pyridine Precursor (Methyl 2-(pyridin-3-yl)acetate)

This step is typically achieved via standard organic chemistry methods, such as the esterification of 3-pyridylacetic acid.

-

Reagents & Setup: Suspend 3-pyridylacetic acid (1.0 eq) in anhydrous methanol (10 vol). Place the flask in an ice bath under an inert atmosphere (Argon or Nitrogen).

-

Esterification: Slowly add thionyl chloride (1.2 eq) or a catalytic amount of concentrated sulfuric acid.[14]

-

Reaction: Allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring by TLC or LC-MS until the starting material is consumed.

-

Workup: Cool the reaction and carefully neutralize with a saturated aqueous solution of sodium bicarbonate. Remove the methanol under reduced pressure.

-

Extraction: Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate, 3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude ester, which can be purified by column chromatography.

Step 2: Asymmetric Hydrogenation

This is the critical chirality-inducing step.

-

Catalyst Preparation: In a glovebox, charge a high-pressure reactor with the pyridine precursor (1.0 eq) and a chiral catalyst system, for example, [Rh(COD)₂]BF₄ (0.5-1 mol%) and a chiral bisphosphine ligand (e.g., (R)-BINAP, 0.55-1.1 mol%) in a degassed solvent like methanol.

-

Hydrogenation: Seal the reactor, purge several times with hydrogen gas, and then pressurize to the desired pressure (e.g., 10-50 bar H₂).

-

Reaction Conditions: Stir the reaction at a controlled temperature (e.g., 40-60 °C) for 12-24 hours. The reaction progress should be monitored by chiral HPLC to determine conversion and enantiomeric excess.

-

Workup: Once complete, carefully vent the reactor and purge with nitrogen. Filter the reaction mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate under reduced pressure.

Step 3: Hydrochloride Salt Formation

Formation of the hydrochloride salt improves the stability and handling of the final product.

-

Dissolution: Dissolve the crude (R)-methyl 2-(piperidin-3-yl)acetate free base in a suitable anhydrous solvent such as diethyl ether or ethyl acetate.

-

Precipitation: Cool the solution in an ice bath and slowly add a solution of HCl in the same solvent (e.g., 2M HCl in diethyl ether) until precipitation is complete.

-

Isolation: Stir the resulting slurry for 1-2 hours at 0 °C. Collect the solid product by filtration, wash with cold solvent, and dry under vacuum to yield this compound as a crystalline solid.[15]

Analytical Characterization and Quality Control

Ensuring the chemical purity and stereochemical integrity of the intermediate is paramount. A combination of chromatographic and spectroscopic techniques is employed.

| Technique | Purpose | Typical Parameters & Expected Results |

| ¹H NMR | Structural confirmation and assessment of chemical purity. | The spectrum should show characteristic peaks for the piperidine ring protons, the acetate methyl group (singlet ~3.6-3.7 ppm), and the methylene protons adjacent to the ester. Integration should be consistent with the proposed structure. |

| ¹³C NMR | Confirms the carbon skeleton and presence of functional groups. | Peaks corresponding to the ester carbonyl, methyl ester carbon, and the distinct carbons of the piperidine ring should be observed. |

| Mass Spectrometry (MS) | Determination of molecular weight. | ESI-MS should show a prominent ion corresponding to the molecular weight of the free base [M+H]⁺. |

| Chiral HPLC | Determination of enantiomeric purity (enantiomeric excess, ee). | Method: Use of a chiral stationary phase (e.g., Chiralcel OD-H, Chiralpak AD-H). Mobile Phase: Typically a mixture of hexane/isopropanol with a modifier like diethylamine. The two enantiomers should be well-resolved, allowing for accurate quantification. The goal is typically >99% ee for the (R)-isomer. |

| Elemental Analysis | Confirms the elemental composition of the hydrochloride salt. | The experimentally determined percentages of C, H, N, and Cl should be within ±0.4% of the theoretical values for C₈H₁₆ClNO₂. |

A robust analytical workflow combines these methods to create a self-validating system, ensuring the identity, purity, and stereochemistry of each batch.[16]

Visualization of Key Processes

Synthetic Pathway Overview

The following diagram illustrates a generalized synthetic pathway from a pyridine precursor to the final hydrochloride salt.

Caption: Key transformations in the synthesis of the target compound.

General Experimental & Analytical Workflow

This diagram outlines the logical flow from the chemical reaction to the final, validated product.

Caption: Standard workflow for synthesis, purification, and quality control.

Applications in Drug Discovery and Development

This compound is not an active pharmaceutical ingredient (API) itself but rather a high-value chiral building block. Its structure is strategically designed to be incorporated into larger molecules.

-

Scaffold for CNS Agents: The 3-substituted piperidine core is a common feature in drugs targeting the central nervous system. The specific stereochemistry of the (R)-isomer can lead to enhanced selectivity for targets such as dopamine transporters or other receptors.[17]

-

Precursor to Complex Heterocycles: The secondary amine and ester functionalities serve as versatile handles for further chemical modification. The amine can be acylated, alkylated, or used in reductive amination, while the ester can be hydrolyzed to the corresponding carboxylic acid or converted to an amide.[18][19] This dual functionality allows for the rapid generation of compound libraries for lead optimization.

-

Intermediate for Marketed Drugs: Chiral 3-substituted piperidines are key fragments in several important drugs, including the anticancer agent Niraparib and the antipsychotic agent Preclamol.[2][3][20] The development of efficient syntheses for intermediates like (R)-methyl 2-(piperidin-3-yl)acetate is directly linked to improving the manufacturing processes for these life-saving medicines.

Conclusion

This compound is a quintessential example of a modern chiral building block, whose value is defined by its stereochemical purity and synthetic versatility. Advances in asymmetric catalysis, including transition-metal hydrogenation and chemo-enzymatic methods, have made its production more efficient and scalable. For drug development professionals, a deep understanding of its synthesis and analytical characterization is crucial for ensuring the quality and reproducibility of the downstream synthesis of complex APIs. As the demand for stereochemically pure pharmaceuticals continues to grow, the importance of such well-characterized and accessible chiral intermediates will only increase.

References

-

Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(27), 14221–14226. [Link]

-